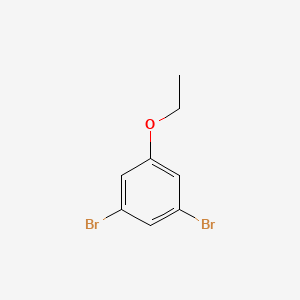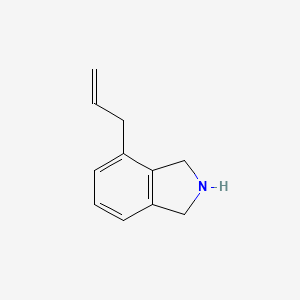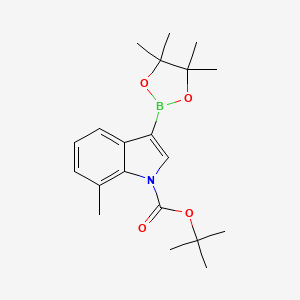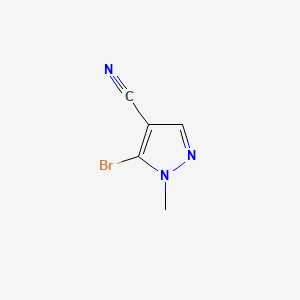
1,3-Dibromo-5-ethoxybenzene
Overview
Description
1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of benzene.
Catalytic Ethoxylation: Employing catalysts to enhance the ethoxylation reaction, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.
Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.
Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.
Scientific Research Applications
1,3-Dibromo-5-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Medicine: Investigated for its potential use in developing new drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,3-Dibromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.
1,3-Dibromo-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .
Properties
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-19-5 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)


![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

